molecular formula C24H27N5O3 B2977550 5,6-Dimethyl-3-(2-oxo-2-{4-[(6-oxo-3-phenyl-1,6-dihydropyridazin-1-yl)methyl]piperidin-1-yl}ethyl)-3,4-dihydropyrimidin-4-one CAS No. 2097889-84-2

5,6-Dimethyl-3-(2-oxo-2-{4-[(6-oxo-3-phenyl-1,6-dihydropyridazin-1-yl)methyl]piperidin-1-yl}ethyl)-3,4-dihydropyrimidin-4-one

Cat. No. B2977550
CAS RN: 2097889-84-2
M. Wt: 433.512
InChI Key: CQHJFSRYLFHVBK-UHFFFAOYSA-N
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Description

The compound “5,6-Dimethyl-3-(2-oxo-2-{4-[(6-oxo-3-phenyl-1,6-dihydropyridazin-1-yl)methyl]piperidin-1-yl}ethyl)-3,4-dihydropyrimidin-4-one” is a complex organic molecule. Unfortunately, there is limited information available about this specific compound .

Scientific Research Applications

Synthesis and Biological Applications

  • Antimicrobial and Anticancer Compounds : Research into pyrimidinone and oxazinone derivatives fused with thiophene rings demonstrates their potential as antimicrobial agents, with some showing good antibacterial and antifungal activities comparable to reference drugs like streptomycin and fusidic acid (Hossan et al., 2012). This suggests that similarly structured compounds, including the specified chemical, could have applications in treating microbial infections.

  • Cardiovascular Research : Compounds with dihydropyridine structures have been investigated for their cardioactivity, indicating potential as vasodilators or antihypertensive agents. For instance, studies on 4-isoxazolyldihydropyridines related to calcium-channel blockers have shown promising results in vasodilation assays (McKenna et al., 1988). These findings suggest possible cardiovascular applications for compounds with related chemical frameworks.

  • Anticancer Activity : The synthesis and evaluation of novel pyrazolopyrimidines derivatives as anticancer and anti-5-lipoxygenase agents highlight the potential of certain chemical structures in inhibiting cancer cell growth and inflammation (Rahmouni et al., 2016). These results imply that compounds with similar moieties could be researched for their efficacy against cancer.

Chemical Synthesis and Characterization

  • Synthetic Methodologies : Studies on the reaction of ethyl N‐(6‐ethoxycarbonyl‐2‐methylthiothieno[2,3‐d]‐pyrimidin‐5‐yl) formimidate with various hydrazines reveal insights into forming modified thieno[2,3‐d]pyrimidines, demonstrating the intricate chemistry involved in synthesizing such compounds (Tumkevičius, 1994). This research could provide a foundation for the synthesis of the specified compound and understanding its chemical properties.

  • NMR Spectral and Antimicrobial Studies : Investigations into the NMR spectral and antimicrobial properties of certain piperidine derivatives showcase the importance of structural analysis in determining biological activity (Prakash et al., 2013). This underscores the potential for detailed chemical characterization of the compound to predict its applications.

properties

IUPAC Name

5,6-dimethyl-3-[2-oxo-2-[4-[(6-oxo-3-phenylpyridazin-1-yl)methyl]piperidin-1-yl]ethyl]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27N5O3/c1-17-18(2)25-16-28(24(17)32)15-23(31)27-12-10-19(11-13-27)14-29-22(30)9-8-21(26-29)20-6-4-3-5-7-20/h3-9,16,19H,10-15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQHJFSRYLFHVBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=CN(C1=O)CC(=O)N2CCC(CC2)CN3C(=O)C=CC(=N3)C4=CC=CC=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5,6-Dimethyl-3-(2-oxo-2-{4-[(6-oxo-3-phenyl-1,6-dihydropyridazin-1-yl)methyl]piperidin-1-yl}ethyl)-3,4-dihydropyrimidin-4-one

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